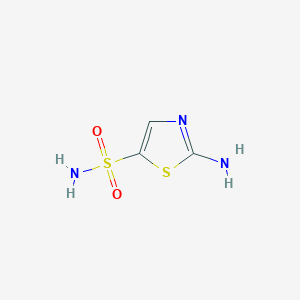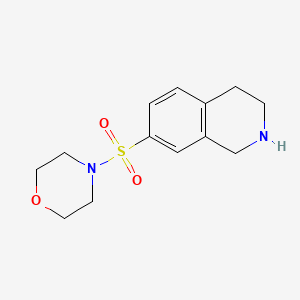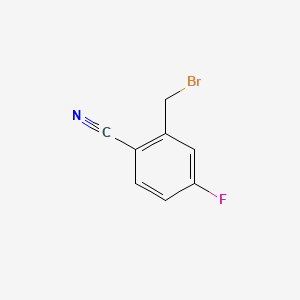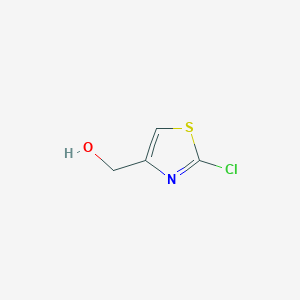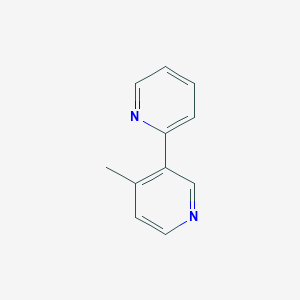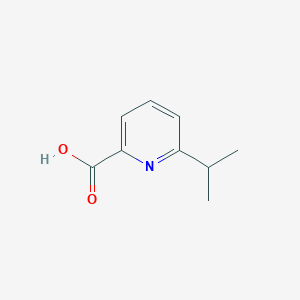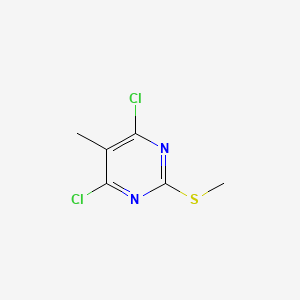
ベンジル (4-アミノブタン-2-イル)カルバメート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl (4-aminobutan-2-yl)carbamate is an organic compound with the molecular formula C₁₂H₁₈N₂O₂. It is a derivative of carbamic acid and is often used in research and industrial applications. The compound is known for its role as a building block in organic synthesis and its utility in various chemical reactions.
科学的研究の応用
Benzyl (4-aminobutan-2-yl)carbamate has a wide range of applications in scientific research:
作用機序
Target of Action
Benzyl (4-aminobutan-2-yl)carbamate primarily targets amines . Amines play a crucial role in the synthesis of peptides, which are essential components of proteins .
Mode of Action
Benzyl (4-aminobutan-2-yl)carbamate interacts with its targets through a process known as carbamylation . This compound can be viewed as the ester of carbamic acid and benzyl alcohol . It is produced from benzyl chloroformate with ammonia . The nitrogen of a carbamate is relatively non-nucleophilic, and carbamates can be easily installed on nitrogen .
Biochemical Pathways
The biochemical pathways affected by Benzyl (4-aminobutan-2-yl)carbamate involve the synthesis of peptides . The compound acts as a protecting group for amines during peptide synthesis . After N-alkylation, the Benzyl (4-aminobutan-2-yl)carbamate group is removable with Lewis acids .
Pharmacokinetics
It is known that the compound is soluble in organic solvents and moderately soluble in water , which may influence its bioavailability.
Result of Action
The molecular and cellular effects of Benzyl (4-aminobutan-2-yl)carbamate’s action primarily involve the protection of amines during peptide synthesis . This protection allows for the successful synthesis of peptides without unwanted side reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Benzyl (4-aminobutan-2-yl)carbamate. For instance, the compound’s solubility in water and organic solvents can affect its distribution and bioavailability . Additionally, the presence of Lewis acids can trigger the removal of the Benzyl (4-aminobutan-2-yl)carbamate group .
生化学分析
Biochemical Properties
Benzyl (4-aminobutan-2-yl)carbamate plays a significant role in biochemical reactions, particularly in the inhibition of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes are crucial for the breakdown of neurotransmitters, and their inhibition can lead to increased neurotransmitter levels, affecting nerve signal transmission. The compound interacts with these enzymes through binding interactions, leading to enzyme inhibition and subsequent biological effects.
Cellular Effects
Benzyl (4-aminobutan-2-yl)carbamate has been shown to exert cytotoxic effects on various cell types, including cancer cells . It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, in breast cancer cells, this compound induces cell death through mechanisms such as apoptosis and mitotic catastrophe, highlighting its potential as an anti-cancer agent .
Molecular Mechanism
The molecular mechanism of action of Benzyl (4-aminobutan-2-yl)carbamate involves its binding interactions with specific biomolecules, leading to enzyme inhibition or activation . This compound can inhibit acetylcholinesterase and butyrylcholinesterase by binding to their active sites, preventing the breakdown of neurotransmitters. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzyl (4-aminobutan-2-yl)carbamate can change over time due to its stability and degradation properties . The compound’s stability is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, it may degrade into different metabolites, which can have varying effects on cellular function. Long-term studies have shown that the compound can have sustained effects on cellular processes, although its activity may diminish as it degrades.
Dosage Effects in Animal Models
The effects of Benzyl (4-aminobutan-2-yl)carbamate vary with different dosages in animal models . At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of neurotransmitter levels. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response.
Metabolic Pathways
Benzyl (4-aminobutan-2-yl)carbamate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its breakdown and utilization . The compound can be metabolized through processes such as hydrolysis and oxidation, leading to the formation of metabolites that may have distinct biological activities. These metabolic pathways can influence the compound’s overall effects on metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, Benzyl (4-aminobutan-2-yl)carbamate is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments. For example, the compound may be transported across cell membranes by specific transporters, influencing its availability and activity within different tissues.
Subcellular Localization
The subcellular localization of Benzyl (4-aminobutan-2-yl)carbamate is crucial for its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall biological effects. For instance, the compound may accumulate in the cytoplasm or nucleus, where it can interact with enzymes, transcription factors, and other regulatory proteins.
準備方法
Synthetic Routes and Reaction Conditions
Benzyl (4-aminobutan-2-yl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with 4-aminobutan-2-ol in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired carbamate product .
Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols to avoid the direct manipulation of sensitive reactants . This one-pot procedure offers an economical and efficient route to many carbamate compounds.
Industrial Production Methods
Industrial production of benzyl (4-aminobutan-2-yl)carbamate often involves large-scale synthesis using similar methods as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of environmentally friendly catalysts and reagents is becoming increasingly common in industrial settings .
化学反応の分析
Types of Reactions
Benzyl (4-aminobutan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbamate esters, while reduction can produce primary or secondary amines .
類似化合物との比較
Similar Compounds
Benzyl carbamate: Similar in structure but lacks the 4-aminobutan-2-yl group.
N-Boc protected amines: Commonly used protecting groups for amines, similar in function but different in structure.
N-Cbz protected amines: Another class of protecting groups with a benzyl group, similar in function.
Uniqueness
Benzyl (4-aminobutan-2-yl)carbamate is unique due to its specific structure, which includes both a benzyl group and a 4-aminobutan-2-yl group. This combination provides distinct reactivity and utility in various chemical reactions, making it a valuable compound in organic synthesis .
特性
CAS番号 |
885277-95-2 |
|---|---|
分子式 |
C12H18N2O2 |
分子量 |
222.28 g/mol |
IUPAC名 |
benzyl 4-hydrazinyl-2-methylbutanoate |
InChI |
InChI=1S/C12H18N2O2/c1-10(7-8-14-13)12(15)16-9-11-5-3-2-4-6-11/h2-6,10,14H,7-9,13H2,1H3 |
InChIキー |
DBGIPNROZUIMGO-UHFFFAOYSA-N |
SMILES |
CC(CCN)NC(=O)OCC1=CC=CC=C1 |
正規SMILES |
CC(CCNN)C(=O)OCC1=CC=CC=C1 |
ピクトグラム |
Corrosive |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


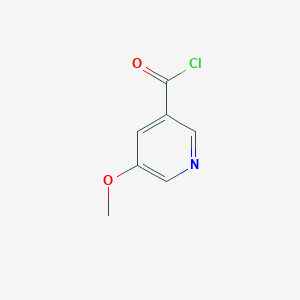

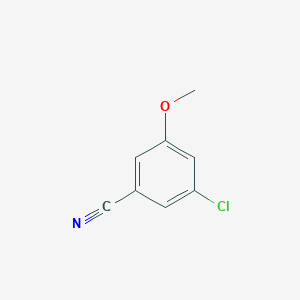
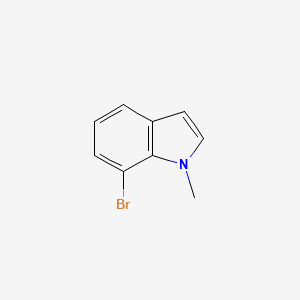
![2-Oxa-7-azaspiro[4.5]decane hydrochloride](/img/structure/B1358157.png)
